Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
Description
Properties
CAS No. |
745018-56-8 |
|---|---|
Molecular Formula |
C11H9F3O3 |
Molecular Weight |
246.18 g/mol |
IUPAC Name |
methyl 2-oxo-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H9F3O3/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)11(12,13)14/h2-5H,6H2,1H3 |
InChI Key |
WXJXSWPWLGUOQG-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)O |
Canonical SMILES |
COC(=O)C(=O)CC1=CC=C(C=C1)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate, a compound featuring a trifluoromethyl group, has garnered interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, including increased lipophilicity and metabolic stability. This article reviews the current understanding of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a hydroxyl group and a trifluoromethyl-substituted phenyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds demonstrated low minimum inhibitory concentrations (MICs), indicating high potency against these pathogens .
Table 1: Antimicrobial Activity of Trifluoromethyl Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Effectiveness |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 | High |
| Compound B | Enterococcus faecalis | 1.0 | Moderate |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the compound may disrupt bacterial cell function by inhibiting macromolecular synthesis, leading to cell death. Studies suggest that the presence of the trifluoromethyl group enhances the interaction with bacterial enzymes, potentially affecting their activity.
Case Studies
- In Vivo Studies : In murine models, compounds similar to this compound were evaluated for toxicity and efficacy. Doses up to 50 mg/kg showed no significant adverse effects on liver and kidney functions, indicating a favorable safety profile for further development .
- Resistance Studies : Research into resistance mechanisms revealed a low tendency for bacteria such as Staphylococcus aureus to develop resistance against these compounds through mutation, suggesting a robust action mechanism that could be exploited in therapeutic applications .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest that compounds with similar structures are metabolized primarily through liver enzymes, with favorable absorption characteristics. Toxicological assessments have shown minimal toxicity at therapeutic doses, supporting its potential as a safe antimicrobial agent .
Comparison with Similar Compounds
The following analysis compares Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate with structurally analogous α,β-unsaturated esters, focusing on substituent effects, hydrogen bonding, and electronic properties.
Structural and Functional Group Variations
Key Compounds Analyzed :
Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate () Substituents: Phenyl, sulfonamido, formyl. Functional Groups: Methyl ester, sulfonamide, formyl. Notable Features: Forms a 2D hydrogen-bonded network via C–H···O interactions, stabilized by an intramolecular C–H···π interaction .
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate () Substituents: 4-Chlorophenyl, 2,4-difluorophenylamino. Functional Groups: Ethyl ester, amino. Notable Features: The amino group participates in hydrogen bonding, while chlorine and fluorine substituents modulate electronic effects .
Ethyl (Z)-2-diethoxyphosphoryl-3-[4-(dimethylamino)phenyl]prop-2-enoate () Substituents: 4-(Dimethylamino)phenyl, diethoxyphosphoryl. Functional Groups: Phosphoryl, ethyl ester. Notable Features: The dimethylamino group is electron-donating, contrasting with the CF₃ group in the target compound .
Electronic Effects of Substituents
Hydrogen Bonding and Crystal Packing
- Target Compound : The hydroxyl group at C2 enables strong O–H···O hydrogen bonds, likely leading to tight crystal packing.
- Compound : Sulfonamide and formyl groups facilitate C–H···O interactions, forming a 2D network .
- Compound: Amino groups engage in N–H···O bonds, while fluorine atoms contribute to weaker C–H···F interactions .
Q & A
Q. What are the optimal synthetic routes for preparing Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of trifluoromethyl-substituted aromatic aldehydes with methyl glyoxylate derivatives. Key parameters include:
- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems under inert atmospheres (Ar) for coupling reactions .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and stereochemical outcomes .
- Purification : SiO₂ chromatography or recrystallization in DCM/heptane mixtures .
Monitoring via LCMS (e.g., m/z 757 [M+H]⁺) and HPLC (retention time ~1.23 minutes) ensures intermediate purity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR/IR/MS : Confirm regiochemistry and functional groups (e.g., hydroxyl, trifluoromethyl). For (Z)-stereochemistry, NOESY NMR detects spatial proximity of substituents .
- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing electron density maps. Example: R factor <0.05 for high-resolution structures .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer :
- Validation steps :
Re-examine sample purity via HPLC under gradient conditions (e.g., SQD-FA05/SMD-TFA05 methods) .
Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental data.
Use variable-temperature NMR to assess dynamic effects (e.g., keto-enol tautomerism) .
- Case study : Discrepancies in proton coupling constants may arise from solvent polarity; test in DMSO-d₆ vs. CDCl₃ .
Q. What strategies are effective for analyzing the stereochemical stability of the (Z)-configuration under varying pH or temperature?
- Methodological Answer :
- Kinetic studies : Monitor isomerization rates via UV-Vis spectroscopy (λ~250–300 nm) under thermal stress (40–80°C) .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate (Z)/(E) isomers .
- Microscopy : Single-crystal X-ray diffraction at elevated temperatures to track conformational changes .
Q. How can researchers elucidate the mechanistic pathways of reactions involving this compound (e.g., nucleophilic additions or cyclizations)?
- Methodological Answer :
- Isotopic labeling : Introduce ¹⁸O or deuterium at the hydroxyl group to trace reaction intermediates via HRMS .
- In-situ monitoring : Use Raman spectroscopy or ReactIR to detect transient species during reactions.
- Computational modeling : Perform MD simulations (e.g., Gaussian 16) to identify transition states and activation energies .
Q. What are the best practices for assessing the compound’s stability in biological or catalytic environments?
- Methodological Answer :
- Accelerated degradation studies : Expose to oxidative (H₂O₂), acidic (pH 3), or photolytic conditions, then quantify degradation products via LC-MS/MS .
- Enzyme interaction assays : Use surface plasmon resonance (SPR) to measure binding kinetics with target proteins (e.g., kinases) .
- Comparative analysis : Benchmark against analogs (e.g., 4-chloro or 4-bromo derivatives) to correlate substituent effects with stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
